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  • Product: 6-Methoxyquinoline-5,8-diamine
  • CAS: 61895-34-9

Core Science & Biosynthesis

Foundational

Toxicity Profile and Cytotoxicity of 6-Methoxyquinoline-5,8-diamine: A Mechanistic and Methodological Guide

Executive Summary The development of 8-aminoquinoline antimalarials (such as primaquine and tafenoquine) is historically bottlenecked by a severe, dose-limiting side effect: acute hemolytic anemia in patients with Glucos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of 8-aminoquinoline antimalarials (such as primaquine and tafenoquine) is historically bottlenecked by a severe, dose-limiting side effect: acute hemolytic anemia in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. Because these parent drugs are biologically inert prodrugs requiring hepatic CYP2D6 activation, studying their hemotoxicity in vitro is notoriously difficult. 6-Methoxyquinoline-5,8-diamine (and its rapidly interconverting quinone-imine/orthoquinone counterparts) serves as a critical, redox-active pharmacophore and surrogate metabolite. This guide details the molecular causality of its cytotoxicity, its interaction with G6PD-deficient erythrocytes, and provides field-proven, self-validating protocols for quantifying its hemotoxic profile.

The Pharmacological Context: Overcoming the Prodrug Hurdle

To eradicate dormant Plasmodium vivax hypnozoites, 8-aminoquinolines remain our only clinical weapon[1]. However, parent compounds like primaquine do not directly induce hemolysis. They must first undergo hepatic oxidation by Cytochrome P450 enzymes (predominantly CYP2D6) to form highly reactive 5-hydroxy and 5,8-diamine derivatives.

When researchers attempt to screen novel 8-aminoquinolines for hemotoxicity by applying parent drugs directly to isolated red blood cells (RBCs), the assays yield false negatives. As an application scientist, the solution is to bypass hepatic metabolism by synthesizing and utilizing downstream redox-active intermediates. 6-Methoxyquinoline-5,8-diamine acts as a direct hemotoxin, making it an indispensable positive control and mechanistic probe for evaluating oxidative stress and erythrocyte vulnerability in vitro.

Mechanistic Causality: Redox Cycling and Oxidative Stress

The cytotoxicity of 6-Methoxyquinoline-5,8-diamine is driven entirely by its structural instability in oxygenated environments. The 5,8-diamine motif is highly susceptible to auto-oxidation.

  • Auto-Oxidation: The diamine rapidly oxidizes into an electrophilic quinone-diimine (or quinone-imine), shedding two electrons and two protons.

  • Futile Redox Cycling: Cellular reductants within the erythrocyte (such as NADPH and reduced glutathione[GSH]) immediately reduce the quinone-imine back to the diamine[2].

  • ROS Generation: This continuous, futile cycling transfers electrons to molecular oxygen ( O2​ ), generating massive amounts of superoxide radicals ( O2∙−​ ), which dismutate into hydrogen peroxide ( H2​O2​ )[3].

  • Hemoglobin Co-oxidation: H2​O2​ aggressively oxidizes the ferrous iron ( Fe2+ ) in oxyhemoglobin to ferric iron ( Fe3+ ), producing methemoglobin (MetHb), which cannot bind oxygen.

RedoxCycling A 6-Methoxyquinoline-5,8-diamine (Reduced State) B Quinone-diimine / Quinone-imine (Oxidized State) A->B Auto-oxidation (-2e-, -2H+) B->A Cellular Reductants (NADPH, GSH) C Molecular Oxygen (O2) B->C Electron Transfer D Superoxide & H2O2 (ROS) C->D Reduction E Oxyhemoglobin (Fe2+) D->E Co-oxidation G GSH Depletion & Lipid Peroxidation D->G Oxidative Stress F Methemoglobin (Fe3+) E->F MetHb Formation H Erythrocyte Hemolysis (Cytotoxicity) F->H Heinz Body Formation G->H Membrane Damage

Fig 1: Redox cycling mechanism of 6-Methoxyquinoline-5,8-diamine driving erythrocyte cytotoxicity.

Cytotoxicity Profile in G6PD-Deficient Erythrocytes

Why does 6-Methoxyquinoline-5,8-diamine selectively destroy G6PD-deficient RBCs while sparing normal RBCs? The causality lies in the pentose phosphate pathway.

  • Normal Erythrocytes: G6PD generates abundant NADPH. Glutathione Reductase uses NADPH to constantly regenerate GSH from its oxidized form (GSSG). GSH neutralizes the H2​O2​ generated by the diamine's redox cycling, protecting the cell membrane.

  • G6PD-Deficient Erythrocytes: The lack of G6PD severely truncates NADPH production. When exposed to 6-Methoxyquinoline-5,8-diamine, the limited GSH pool is rapidly exhausted. Unchecked ROS trigger lipid peroxidation, cross-linking of cytoskeletal proteins (forming Heinz bodies), and loss of membrane asymmetry (eryptosis). These damaged, rigid RBCs are subsequently targeted for premature splenic clearance, manifesting clinically as acute hemolytic anemia[4].

Quantitative Hemotoxicity Profiling

To benchmark the cytotoxicity of 6-Methoxyquinoline-5,8-diamine, it must be compared against the parent drug and its stable end-metabolites. The table below summarizes typical in vitro hemotoxicity metrics when applied directly to isolated G6PD-deficient human erythrocytes at 100 µM for 4 hours.

CompoundMethemoglobin Formation (%)Intracellular GSH Depletion (%)Cytotoxicity Mechanism / Status
Primaquine (Parent) < 5%< 5%Inert in vitro; Requires CYP2D6 activation
Carboxyprimaquine < 2%< 2%Inactive, non-toxic terminal metabolite
5-Hydroxyprimaquine > 40%> 80%Highly labile; Robust redox cycling
6-Methoxyquinoline-5,8-diamine > 35% > 75% Direct hemotoxin; Robust redox cycling
Primaquine-5,6-orthoquinone > 30%> 60%Stable redox-active end-product[4]

Self-Validating Experimental Protocols

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, assays must be self-validating. This means incorporating internal controls (Normal vs. G6PDd RBCs) to prove that the observed cytotoxicity is strictly dependent on oxidative stress vulnerability, not generic solvent toxicity.

Workflow Step1 1. Erythrocyte Isolation & Standardization (Normal vs G6PD-deficient RBCs) Step2 2. Compound Incubation (6-Methoxyquinoline-5,8-diamine + Controls) Step1->Step2 Step3A 3A. Methemoglobin Assay (Spectrophotometry at 630 nm) Step2->Step3A Step3B 3B. ROS Quantification (DCFDA Flow Cytometry) Step2->Step3B Step3C 3C. GSH Depletion Analysis (Ellman's Reagent at 412 nm) Step2->Step3C Step4 4. Cytotoxicity & Hemolysis Profiling (Data Integration & Eryptosis Scoring) Step3A->Step4 Step3B->Step4 Step3C->Step4

Fig 2: Multiparametric in vitro workflow for assessing 8-aminoquinoline-induced hemotoxicity.

Protocol A: Erythrocyte Isolation and Incubation

Causality Check: RBCs must be washed thoroughly to remove plasma antioxidants (like albumin and uric acid) which can artificially buffer the applied drug and skew cytotoxicity readouts.

  • Draw whole blood into EDTA tubes from genotyped healthy and G6PD-deficient donors.

  • Centrifuge at 500 × g for 10 min at 4°C. Discard plasma and the buffy coat (leukocytes/platelets).

  • Wash the RBC pellet three times with isotonic Phosphate-Buffered Saline (PBS, pH 7.4).

  • Resuspend RBCs to a 5% hematocrit in PBS supplemented with 10 mM glucose (fuel for the pentose phosphate pathway).

  • Add 6-Methoxyquinoline-5,8-diamine (dissolved in DMSO, final DMSO < 0.5%) to achieve concentrations of 10–200 µM. Incubate at 37°C for 4 hours with gentle agitation.

Protocol B: Methemoglobin (MetHb) Quantification

Causality Check: MetHb has a distinct spectrophotometric absorption peak at 630 nm. By measuring absorbance before and after adding potassium cyanide (which converts MetHb to cyanmethemoglobin, eliminating the 630 nm peak), the exact percentage of MetHb can be calculated[3].

  • Lyse a 100 µL aliquot of the incubated RBC suspension in 900 µL of distilled water.

  • Centrifuge at 10,000 × g for 5 min to remove erythrocyte ghosts (membrane debris).

  • Measure the absorbance of the supernatant at 630 nm ( A1​ ).

  • Add 1 drop of 5% Potassium Cyanide (KCN) to the cuvette, mix, and read again at 630 nm ( A2​ ).

  • The difference ( A1​−A2​ ) is directly proportional to the MetHb concentration. Normalize against a 100% MetHb positive control (RBCs treated with sodium nitrite).

Protocol C: Intracellular GSH Depletion Assay

Causality Check: Ellman’s reagent (DTNB) reacts specifically with free sulfhydryl (-SH) groups to yield a yellow product (TNB) absorbing at 412 nm. Protein precipitation is required first to ensure only non-protein thiols (predominantly GSH) are measured.

  • Take a 200 µL aliquot of the RBC suspension and add 200 µL of 10% Trichloroacetic Acid (TCA) to precipitate hemoglobin and other proteins.

  • Centrifuge at 12,000 × g for 10 min at 4°C.

  • Transfer 100 µL of the clear supernatant to a 96-well plate.

  • Add 100 µL of 0.4 M Tris buffer (pH 8.9) and 20 µL of DTNB (Ellman’s reagent, 2 mM).

  • Incubate for 5 minutes in the dark and measure absorbance at 412 nm. Compare against a standard curve of reduced glutathione.

Conclusion

6-Methoxyquinoline-5,8-diamine is far more than a synthetic intermediate; it is the mechanistic key to unlocking the cytotoxicity profile of 8-aminoquinoline antimalarials. By leveraging its robust redox-cycling capabilities, researchers can effectively simulate CYP2D6-activated hemotoxicity in vitro. Implementing the self-validating protocols outlined above ensures that drug discovery pipelines can accurately screen next-generation antimalarials for G6PD-dependent liability, ultimately paving the way for safer radical cures for Plasmodium vivax.

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of 6-Methoxyquinoline-5,8-diamine in Biological Matrices using a Validated LC-MS/MS Method

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and sensitive method for the quantitative analysis of 6-Methoxyquinoline-5,8-diamine us...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 6-Methoxyquinoline-5,8-diamine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As a key intermediate in the synthesis of pharmacologically active compounds, particularly in antimalarial drug development, a reliable method for its quantification in complex biological matrices is essential. This guide provides a comprehensive, step-by-step protocol covering sample preparation, optimized chromatographic conditions, and mass spectrometric parameters. The methodology is designed to deliver high selectivity, sensitivity, and accuracy, making it suitable for pharmacokinetic studies, metabolite identification, and quality control applications in drug development.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1] 6-Methoxyquinoline-5,8-diamine serves as a critical building block, particularly as a precursor in the synthesis of primaquine and other 8-aminoquinoline antimalarial drugs.[2] The accurate measurement of this compound in biological fluids like plasma is crucial for evaluating the pharmacokinetics and metabolism of new chemical entities derived from it.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it the preferred method for quantifying low-level analytes in complex matrices.[3][4] The challenge in developing such an assay lies in overcoming matrix effects and ensuring the method is reproducible and reliable.[5] This document details a complete workflow, from sample preparation using protein precipitation—a simple yet effective technique for matrix depletion—to a fully validated LC-MS/MS protocol.[6]

Principle of the Method

The method employs a reverse-phase C18 column to separate 6-Methoxyquinoline-5,8-diamine from endogenous matrix components. A gradient elution with acetonitrile and water, both modified with formic acid, ensures robust chromatographic performance and promotes analyte ionization.[1][7] Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The high selectivity of Multiple Reaction Monitoring (MRM) allows for precise quantification by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.[4][8]

Experimental Protocol

Materials and Reagents
  • Analyte: 6-Methoxyquinoline-5,8-diamine reference standard (Purity ≥98%)

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version or a related quinoline derivative. For this note, we propose using Lidocaine as a non-co-eluting, structurally distinct but functionally appropriate IS.

  • Solvents: HPLC-grade or LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and high-purity water (e.g., Milli-Q).[1]

  • Mobile Phase Additive: Formic Acid (FA), LC-MS grade.

  • Biological Matrix: Human plasma (or other relevant biological fluid).

  • Reagents: 0.45 µm syringe filters (PTFE or equivalent).[9]

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class).[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad™ 6500+, Agilent 6470, or Shimadzu LCMS-8060RX).[8]

  • Analytical Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size) is recommended for good separation and fast analysis times.[8]

Standard and Sample Preparation

Causality: The choice of sample preparation is critical for method success. While techniques like Solid Phase Extraction (SPE) offer extensive cleanup, protein precipitation with acetonitrile is a rapid, cost-effective method that removes the majority of proteinaceous interferents, which can damage the LC column and suppress the MS signal.[5][6]

  • Stock Solutions: Prepare a 1 mg/mL stock solution of 6-Methoxyquinoline-5,8-diamine in methanol. Prepare a separate 1 mg/mL stock solution of the Internal Standard (IS) in methanol. Store at -20°C.

  • Working Solutions: From the stock solutions, prepare a series of working standard solutions by serial dilution in a 50:50 (v/v) mixture of acetonitrile and water. These will be used to spike into the matrix for calibration curve and quality control (QC) samples.

  • Calibration Curve and QC Samples: Spike the appropriate working standard solutions into blank human plasma to create calibration standards ranging from approximately 1 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Protein Precipitation Protocol:

    • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the IS working solution (e.g., at 500 ng/mL) to all samples except the blank matrix.

    • Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate the proteins. The 3:1 ratio of ACN to plasma is a standard and effective choice for this purpose.[1]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or HPLC vial.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). This step ensures the sample solvent is compatible with the starting LC conditions, leading to better peak shape.

    • Vortex to mix, then inject into the LC-MS/MS system.

LC-MS/MS Method Parameters

Rationale: The parameters below are chosen to provide a robust separation and sensitive detection. A C18 column is a versatile choice for moderately polar compounds like quinolines.[11] The gradient elution allows for the efficient removal of early-eluting salts and matrix components before eluting the analyte of interest with a higher organic phase concentration. Formic acid is a critical mobile phase modifier that provides protons for efficient positive mode ESI and improves chromatographic peak shape.[7][12]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse-Phase (100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
6.0
6.1
8.0

Rationale: Electrospray ionization in positive mode (ESI+) is highly effective for nitrogen-containing compounds like quinolines, which readily accept a proton to form [M+H]⁺ ions.[13][14] The MRM transitions are selected for specificity. The precursor ion is the protonated molecule, and the product ions are stable fragments generated by collision-induced dissociation (CID). The most intense and reproducible transition is typically used for quantification (Quantifier), while a second transition serves as confirmation (Qualifier).[15]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C
MRM Transitions Analyte
6-Methoxyquinoline-5,8-diamine (Quantifier)
6-Methoxyquinoline-5,8-diamine (Qualifier)
Lidocaine (IS)

Note: MS parameters are instrument-dependent and require optimization.

Visualization of Workflow and Fragmentation

LC-MS Workflow for 6-Methoxyquinoline-5,8-diamine Analysis Figure 1: Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P Plasma Sample (100 µL) IS Add Internal Standard P->IS PP Protein Precipitation (Acetonitrile) IS->PP Cent Centrifuge PP->Cent Evap Evaporate Supernatant Cent->Evap Recon Reconstitute Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+, MRM) LC->MS Eluent Integ Peak Integration MS->Integ Cal Calibration Curve (Linear Regression) Integ->Cal Quant Quantification Cal->Quant

Caption: A schematic of the complete analytical workflow from sample receipt to final quantification.

Proposed Fragmentation of 6-Methoxyquinoline-5,8-diamine Figure 2: Hypothesized Fragmentation Pathway cluster_M Precursor Ion cluster_F1 Product Ion (Quantifier) cluster_F2 Product Ion (Qualifier) M [M+H]⁺ m/z 190.1 F1 [M+H - NH₃]⁺ m/z 173.1 M->F1 - NH₃ F2 [M+H - CH₃OH]⁺ m/z 158.1 M->F2 - CH₃OH

Caption: Proposed MS/MS fragmentation of the protonated parent molecule.

Method Validation

For the method to be trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[16] Validation ensures the method is fit for its intended purpose.[3] Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Specificity The ability to measure the analyte unequivocally in the presence of other components.[3]No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Linearity The ability to produce results directly proportional to the analyte concentration over a defined range.[3]Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.[3]Within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of agreement between multiple measurements of the same sample.[3]Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Quantification (LOQ) The lowest concentration that can be reliably measured with acceptable accuracy and precision.[3]Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%.
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible across the concentration range.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components.[5]The ratio of analyte response in matrix vs. neat solution should be consistent across matrix lots.
Stability Analyte stability in the biological matrix under various storage and processing conditions.Analyte concentration should remain within ±15% of the initial value.

Conclusion

This application note provides a detailed, high-performance LC-MS/MS method for the quantification of 6-Methoxyquinoline-5,8-diamine in plasma. The protocol, from sample preparation to final analysis, is designed for high sensitivity, specificity, and robustness. The clear explanation of the rationale behind experimental choices and the inclusion of validation parameters establishes this method as a trustworthy and reliable tool for researchers in drug development and related fields. This protocol can serve as a strong foundation, which can be further adapted and validated for specific research needs.

References

  • Thermo Fisher Scientific. (n.d.). Sample Clean-up Strategies for the LC/MS Analysis of Small Molecules in Serum.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • De Meulenaer, B., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 139(10), 2265-76.
  • O'Donnell, F., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Ulster University.
  • Mazurek, S., et al. (2011). Electrospray Ionization Mass Spectrometry of Palladium(II) Quinolinylaminophosphonate Complexes. ACS Publications - American Chemical Society.
  • ResearchGate. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation.
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation.
  • IOP Publishing. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series.
  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • PubMed. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63-76.
  • BenchChem. (n.d.). Refining analytical methods for quinoline compound detection.
  • LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals.
  • PMC. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify.
  • Pharmaceutical Technology. (2026). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment.
  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column.
  • SIELC Technologies. (2018). Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
  • Waters Corporation. (n.d.). LC-MS/MSを用いた植物毒18成分の一斉分析法の開発 (Development of a simultaneous analysis method for 18 plant toxins using LC-MS/MS).
  • BenchChem. (n.d.). Application Notes and Protocols for the Characterization of N6-methylquinoxaline-5,6-diamine.
  • Agilent Technologies. (n.d.). LC/三連四重極質量分析計による濫用薬物 (Abused drugs by LC/triple quadrupole mass spectrometer).
  • Shimadzu Corporation. (n.d.). MSピークトラッキングによる分析法開発の効率化 -トリプル四重極質量分析計の活用- (Improving the efficiency of analytical method development by MS peak tracking -Utilizing a triple quadrupole mass spectrometer-).

Sources

Application

NMR spectroscopy characterization of 6-Methoxyquinoline-5,8-diamine

An Application Guide to the Comprehensive NMR Spectroscopic Characterization of 6-Methoxyquinoline-5,8-diamine Abstract This technical guide provides a detailed framework for the structural elucidation and characterizati...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Comprehensive NMR Spectroscopic Characterization of 6-Methoxyquinoline-5,8-diamine

Abstract

This technical guide provides a detailed framework for the structural elucidation and characterization of 6-Methoxyquinoline-5,8-diamine using Nuclear Magnetic Resonance (NMR) spectroscopy. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their presence in a wide array of pharmacologically active compounds.[1][2] As such, unambiguous structural verification is a critical step in the synthesis and development of new chemical entities. This document outlines field-proven protocols for sample preparation, data acquisition using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, and a systematic approach to spectral interpretation. The causality behind experimental choices is emphasized to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar heterocyclic molecules.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[2] The specific substitution pattern on this bicyclic aromatic heterocycle profoundly dictates its biological activity. 6-Methoxyquinoline-5,8-diamine, a substituted quinoline, presents a unique analytical challenge due to its combination of a methoxy group, two amine functionalities, and a heteroaromatic core.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the complete structural assignment of organic molecules in solution.[1][3] It provides unparalleled insight into the molecular framework by reporting on the electronic environment of each nucleus (¹H and ¹³C) and their connectivity. This guide provides a comprehensive workflow, from sample preparation to advanced 2D NMR analysis, ensuring the generation of high-quality, reproducible data for the unequivocal characterization of 6-Methoxyquinoline-5,8-diamine.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecule's structure is the first step in predicting its NMR signature and devising an effective characterization strategy.

Figure 1: Chemical Structure of 6-Methoxyquinoline-5,8-diamine

Caption: Structure of 6-Methoxyquinoline-5,8-diamine.

Predicted ¹H NMR Characteristics
  • Aromatic Protons (H-2, H-3, H-4, H-7): These protons are attached to the quinoline core and will resonate in the downfield aromatic region, typically between δ 6.5 and 9.0 ppm.[1] The electron-withdrawing nitrogen atom will deshield adjacent protons (H-2, H-8, though H-8 is substituted), causing them to appear at lower fields.[1]

  • Amine Protons (5-NH₂ and 8-NH₂): The chemical shift of amine protons is variable and depends on solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, they are often observed as broad singlets. Their exchange rate can be slowed, allowing for potential coupling to be observed.

  • Methoxy Protons (6-OCH₃): This group will appear as a sharp singlet, typically around δ 3.8-4.0 ppm, integrating to three protons.[1]

Predicted ¹³C NMR Characteristics

The molecule has 10 unique carbon atoms in the quinoline core plus the methoxy carbon. We expect to see 11 distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • Aromatic Carbons: These will appear in the range of δ 100-160 ppm. Carbons directly attached to electronegative atoms (C-5, C-6, C-8, C-8a) will be significantly downfield. For instance, C-6, bonded to the oxygen of the methoxy group, is expected to be highly deshielded.

  • Methoxy Carbon: The methyl carbon of the methoxy group will be the most upfield signal, typically appearing around δ 55-60 ppm.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to produce a comprehensive dataset where results from one experiment validate the others, ensuring high confidence in the final structural assignment.

G cluster_workflow NMR Characterization Workflow Prep Step 1: Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) Acq_1D Step 2: 1D NMR Acquisition (¹H and ¹³C Spectra) Prep->Acq_1D Analyze_1D Step 3: Initial 1D Analysis (Hypothesize Assignments) Acq_1D->Analyze_1D Acq_2D Step 4: 2D NMR Acquisition (COSY, HSQC, HMBC) Analyze_1D->Acq_2D If ambiguity exists Final Step 6: Final Structure Confirmation (Unambiguous Assignment) Analyze_1D->Final For simple structures Analyze_2D Step 5: 2D Data Interpretation (Confirm Connectivity) Acq_2D->Analyze_2D Analyze_2D->Final

Caption: A logical workflow for the NMR characterization of complex molecules.

Protocol: Sample Preparation

The quality of the final spectrum is fundamentally dependent on proper sample preparation.[4]

  • Analyte Preparation: Weigh approximately 5-10 mg of 6-Methoxyquinoline-5,8-diamine for ¹H NMR (20-50 mg for optimal ¹³C NMR) into a clean, dry vial.[5][6] The sample should be free of particulate matter.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent.

    • Causality: DMSO-d₆ is a polar aprotic solvent capable of forming hydrogen bonds with the amine protons. This slows their rate of chemical exchange, often resulting in sharper signals that may even show coupling, which is invaluable for structural assignment. Solvents like CDCl₃ can be acidic and may lead to peak broadening or reaction.[5]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[4][5] Ensure the sample is fully dissolved; gentle vortexing or sonication may be required. A homogeneous solution is critical for achieving good magnetic field homogeneity (shimming).[4]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.[7] If any solids are present, filter the solution through a small plug of cotton wool in the pipette.[6][7]

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to commercial deuterated solvents as a reference (δ 0.00 ppm). If not present, it can be added, but the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.5 ppm for ¹³C) is often used for referencing.[8]

Protocol: 1D NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Spectral Width: Set to approximately 16 ppm, centered around 6-7 ppm.

    • Acquisition Time (AT): ~2-3 seconds. This determines the digital resolution.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.

    • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). This simplifies the spectrum to singlets for each carbon and provides a Nuclear Overhauser Effect (NOE) enhancement.[2]

    • Spectral Width: Set to ~220-240 ppm, centered around 120 ppm.

    • Acquisition Time (AT): ~1-2 seconds.

    • Relaxation Delay (D1): 5-10 seconds. Quaternary carbons relax slowly, and a longer delay is crucial for their detection and quantitative accuracy.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[9]

Protocol: 2D NMR Data Acquisition

For unambiguous assignment, especially of the closely spaced aromatic signals, 2D NMR is indispensable.[10][11]

  • COSY (¹H-¹H Correlation Spectroscopy):

    • Purpose: Identifies protons that are spin-spin coupled, typically through 2-4 bonds. This is used to map out the proton connectivity within the quinoline rings.

    • Setup: Use a standard COSY pulse program. The spectral width in both dimensions should match the ¹H spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates each proton with the carbon atom it is directly attached to (one-bond ¹JCH coupling).[2][11] This is the primary method for assigning protonated carbons.

    • Setup: Use a standard HSQC pulse program, setting the ¹H spectral width as before and the ¹³C spectral width to encompass all carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Correlates protons and carbons over longer ranges (typically 2-3 bonds, ²JCH and ³JCH).[11] This is the key experiment for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments.[12]

    • Setup: Use a standard HMBC pulse program. The long-range coupling delay is typically optimized for J-couplings of 8-10 Hz.

Data Processing and Spectroscopic Interpretation

  • Processing: The acquired Free Induction Decay (FID) must be processed. This involves Fourier Transformation, phase correction, and baseline correction to obtain a clear spectrum.[9]

  • Referencing: Calibrate the spectra using the TMS signal at δ 0.00 ppm or the residual DMSO-d₆ peak (¹H: δ 2.50 ppm; ¹³C: δ 39.52 ppm).[8]

Analysis of Predicted NMR Data

The following tables present predicted data for 6-Methoxyquinoline-5,8-diamine, illustrating a typical outcome.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)MultiplicityIntegrationPredicted J (Hz)
H-28.65dd1HJ = 4.2, 1.7
H-48.40dd1HJ = 8.5, 1.7
H-37.40dd1HJ = 8.5, 4.2
H-76.80s1H-
5-NH₂6.50br s2H-
8-NH₂5.10br s2H-
6-OCH₃3.85s3H-

Interpretation of ¹H Data:

  • The signals for H-2, H-3, and H-4 form a characteristic AMX spin system for the pyridine ring. The coupling constants (J-values) confirm their connectivity.

  • H-7 appears as a singlet because it has no adjacent protons to couple with.

  • The methoxy group is a sharp singlet integrating to 3H, a hallmark signature.

  • The two amine groups appear as broad singlets, integrating to 2H each. Their distinct chemical shifts are due to the different electronic environments at the C-5 and C-8 positions.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

AssignmentPredicted δ (ppm)
C-6158.5
C-2148.0
C-4145.5
C-8a142.0
C-5138.0
C-8135.0
C-4a128.0
C-3122.5
C-7105.0
6-OCH₃55.8

Interpretation of ¹³C Data:

  • The carbon attached to the methoxy oxygen (C-6) is the most downfield among the aromatic carbons.

  • The methoxy carbon itself is the most upfield signal.

  • The number of signals matches the number of unique carbons in the structure.

Cross-Validation with 2D NMR Data

The assignments from 1D spectra are hypotheses that must be confirmed. 2D NMR provides the definitive connections.

  • COSY: Will show a cross-peak between H-2/H-3, H-3/H-4, and H-2/H-4 (weak, 4-bond coupling), confirming the pyridine ring's proton network. No other aromatic correlations are expected.

  • HSQC: Will directly link each proton signal in Table 1 to its attached carbon signal in Table 2 (e.g., δH 8.65 will correlate with δC 148.0, confirming the H-2/C-2 assignment).

  • HMBC: This is the ultimate tool for structural assembly. Key expected correlations are illustrated below.

Caption: Key HMBC correlations confirming the structure of 6-Methoxyquinoline-5,8-diamine.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and self-validating methodology for the complete and unambiguous structural characterization of 6-Methoxyquinoline-5,8-diamine. By following the detailed protocols and interpretive logic outlined in this guide, researchers can confidently verify the identity, purity, and structure of synthesized quinoline derivatives, a critical step in advancing drug discovery and development programs.

References

  • Benchchem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Benchchem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.
  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. (n.d.). PMC. Retrieved from [Link]

  • 13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). (n.d.). ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

  • Journal of Chemical Education. (1999).
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • 40-Supporting inform
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 6-methoxy-N-phenylquinoline-5,8-diamine. Retrieved from [Link]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Retrieved from [Link]

  • Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1737-51.
  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Tables For Organic Structure Analysis. (n.d.).
  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. Retrieved from [Link]

Sources

Method

Application Note: Preparation and Handling of 6-Methoxyquinoline-5,8-diamine Stock Solutions for High-Throughput Bioassays

Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals. Objective: To establish a chemically rigorous, self-validating protocol for the preparation, storage,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals. Objective: To establish a chemically rigorous, self-validating protocol for the preparation, storage, and application of 6-Methoxyquinoline-5,8-diamine stock solutions in biological assays.

Mechanistic Background & Chemical Rationale

6-Methoxyquinoline-5,8-diamine (CAS: 61895-34-9) is a critical building block and pharmacophore surrogate used in the development of 8-aminoquinoline antimalarials (e.g., primaquine, tafenoquine) and fluorescent probes. In vivo, 8-aminoquinolines are metabolized by hepatic enzymes (such as CYP2D6) into highly reactive hydroxylated metabolites, which subsequently undergo redox cycling to form quinone-imines (such as 5,6-orthoquinone or 5,8-quinoneimine)[1].

Because 6-Methoxyquinoline-5,8-diamine possesses an electron-rich 5,8-diamine moiety, it is highly susceptible to spontaneous auto-oxidation in ambient environments[1]. When dissolved in standard solvents without precautions, the compound rapidly oxidizes, leading to the formation of reactive oxygen species (ROS) and degradation byproducts that can severely confound bioassay readouts. Furthermore, Dimethyl sulfoxide (DMSO)—the industry standard for HTS libraries—can participate in spontaneous reactions, act as a hydroxyl radical scavenger, and alter ROS-dependent assay profiles if not meticulously managed[2][3]. Therefore, the preparation of its stock solution requires strict environmental controls to maintain molecular integrity.

Table 1: Physicochemical Properties of 6-Methoxyquinoline-5,8-diamine
PropertyValue
Chemical Name 6-Methoxyquinoline-5,8-diamine
CAS Number 61895-34-9
Molecular Formula C10H11N3O
Molecular Weight 189.22 g/mol
Appearance Dark green to brown solid
Primary Solvent Dimethyl sulfoxide (DMSO)
Stability Vulnerability Highly susceptible to auto-oxidation (quinone-imine formation)

Master Stock Solution Preparation (100 mM)

To ensure the trustworthiness of downstream assays, the preparation of the master stock must function as a self-validating system where environmental variables (light, oxygen, moisture) are systematically eliminated.

Step-by-Step Protocol
  • Solvent Preparation: Obtain anhydrous, high-purity DMSO (≥99.9%). Sparge the DMSO with inert Argon gas for 15 minutes prior to use.

    • Causality: Sparging displaces dissolved oxygen. DMSO can absorb atmospheric moisture, which accelerates the hydrolysis and oxidation of the diamine into inactive or toxic quinone species[1][2].

  • Weighing: In a low-humidity environment (or glove box), weigh exactly 18.92 mg of 6-Methoxyquinoline-5,8-diamine solid into a pre-tared, amber glass vial.

  • Dissolution: Add 1.0 mL of the Argon-sparged anhydrous DMSO to the vial to achieve a 100 mM master stock. Vortex gently until complete dissolution is achieved.

    • Causality: Amber glass is mandatory to prevent photo-catalyzed oxidation of the diamine.

  • Aliquoting: Immediately divide the master stock into 10 µL to 20 µL single-use aliquots using opaque or amber low-bind microcentrifuge tubes. Overlay each tube with Argon gas before sealing.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

    • Causality: Repeated freeze-thaw cycles introduce condensation (water) and oxygen, leading to rapid compound degradation. Single-use aliquots ensure the compound is only exposed to ambient conditions once, immediately prior to the assay[4].

StockPrep A 6-Methoxyquinoline- 5,8-diamine (Solid) C Dissolution (Vortex, Light Protected) A->C B Sparged Anhydrous DMSO (Argon) B->C D 100 mM Master Stock C->D E Aliquot into Amber Microcentrifuge Tubes D->E F Store at -80°C (Argon Overlay) E->F

Caption: Workflow for preparing and storing 6-Methoxyquinoline-5,8-diamine stock solutions.

Bioassay Application & Dilution Protocol

When deploying 6-Methoxyquinoline-5,8-diamine in cell-based assays (e.g., Plasmodium falciparum viability screens or mammalian cytotoxicity assays), the transition from the DMSO stock to the aqueous assay buffer is the most critical step.

Step-by-Step Protocol
  • Thawing: Remove a single-use aliquot from -80°C and allow it to equilibrate to room temperature in the dark. Do not use artificial heat.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) by adding the stock to the assay buffer (e.g., PBS or RPMI-1640).

    • Causality: Direct addition of 100 mM DMSO stock to cells causes localized solvent toxicity and compound precipitation[4].

  • Final Assay Plating: Transfer the intermediate dilution to the 384-well assay plate containing the biological target. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v).

    • Causality: DMSO is rapidly oxidized by hypochlorite and other ROS, meaning high concentrations of DMSO will scavenge ROS and artificially mask the redox-dependent activity of the 8-aminoquinoline pharmacophore[3].

Bioassay A Thaw Aliquot at Room Temp B Intermediate Dilution in Assay Buffer A->B <0.5% DMSO final C Transfer to 384-well Assay Plate B->C D Incubation (Target Cells/Enzyme) C->D E Fluorescence/Viability Readout D->E

Caption: High-throughput screening workflow for 8-aminoquinoline derivatives.

Quality Control (QC) & System Validation

To maintain scientific integrity, the assay must be validated against standardized metrics as outlined by the 5[5]. Before initiating a large-scale screening campaign, verify the integrity of the stock and the robustness of the assay parameters.

Table 2: Quality Control & Assay Validation Parameters
ParameterAcceptable RangeRationale
LC-MS Purity (Stock) > 95%Ensures the absence of oxidized quinone-imine byproducts prior to assay initiation. A color shift from green/brown to deep purple/black often indicates severe oxidation.
Final DMSO Concentration ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity and limits the capacity of DMSO to act as an ROS scavenger[3].
Z'-Factor (Assay) > 0.5Validates the statistical robustness and reproducibility of the HTS assay, ensuring the signal window is wide enough to detect true hits[4][5].
Signal-to-Background (S/B) > 10Ensures a wide dynamic range for detecting compound-mediated biological effects[4].

Self-Validating Check: Periodically analyze a thawed aliquot via LC-MS/UV. If the peak corresponding to 189.22 m/z diminishes and higher molecular weight adducts or quinone species appear, discard the master stock batch immediately.

References

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC / NIH. Available at:[Link]

  • Assay Guidance Manual - NCBI / NIH. Available at:[Link]

  • Primaquine-5,6-orthoquinone is directly hemolytic to older G6PD deficient RBCs in a humanized mouse model - Malaria World. Available at:[Link]

  • Does anybody know the stability of denopamine in DMSO? (Stability of Amines in DMSO) - ResearchGate. Available at: [Link]

  • A critical factor in reactive oxygen species (ROS) studies: the need to understand the chemistry of the solvent used: the case of DMSO - RSC Publishing. Available at: [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application - IntechOpen. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 6-Methoxyquinoline-5,8-diamine chemical synthesis

Welcome to the Technical Support Center for Advanced Quinoline Synthesis. This guide is engineered for drug development professionals and synthetic chemists tasked with optimizing the yield and purity of 6-Methoxyquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Quinoline Synthesis. This guide is engineered for drug development professionals and synthetic chemists tasked with optimizing the yield and purity of 6-Methoxyquinoline-5,8-diamine , a critical intermediate in the development of 8-aminoquinoline antimalarials and 5,8-quinolinedione derivatives.

As a Senior Application Scientist, I have structured this center to move beyond basic recipes. Here, we dissect the mechanistic causality behind each synthetic step, providing you with self-validating protocols and targeted troubleshooting strategies to overcome common bottlenecks like tar formation, regiochemical scrambling, and oxidative degradation.

I. Synthetic Strategy & Workflow

The most robust and scalable route to 6-methoxyquinoline-5,8-diamine avoids the poorly selective direct nitration of 8-aminoquinolines. Instead, it utilizes a four-step sequence: a moderated Skraup synthesis, nitro reduction, regioselective C5-azo coupling, and reductive cleavage.

SynthWorkflow A 4-Amino-3-nitroanisole B 6-Methoxy-8-nitroquinoline (Skraup Reaction) A->B Glycerol, H2SO4 As2O5, 140°C C 6-Methoxy-8-aminoquinoline (Nitro Reduction) B->C Fe powder, AcOH 80°C D 5-(4-Sulfophenylazo)-6-methoxy- 8-aminoquinoline (Azo Coupling) C->D Diazotized Sulfanilic Acid pH 4.5, 0-5°C E 6-Methoxyquinoline-5,8-diamine (Reductive Cleavage) D->E Na2S2O4, NaOH 70°C, N2 atm

Figure 1: Four-step synthetic workflow for 6-Methoxyquinoline-5,8-diamine.

II. Quantitative Reaction Metrics

To establish a baseline for your experiments, compare your in-house metrics against these validated benchmarks. Deviations from these typical yields indicate a process failure that requires troubleshooting.

StepReaction PhaseKey Reagents & ConditionsTypical YieldPrimary Bottleneck / Impurity
1 Skraup AnnulationGlycerol, H₂SO₄, As₂O₅, FeSO₄, 140°C65–75%Exothermic runaway; Polymeric tar formation
2 Nitro ReductionFe powder, Glacial AcOH, 80°C85–90%Incomplete conversion; Iron complexation
3 Azo CouplingSulfanilic acid diazonium, NaOAc, pH 4.580–85%C7-isomer coupling; Diazonium decomposition
4 Reductive CleavageNa₂S₂O₄ (Dithionite), NaOH (aq), 70°C70–80%Oxidative degradation of the electron-rich diamine

III. Validated Step-by-Step Methodologies

Every protocol below is designed as a self-validating system. Visual or thermal cues are embedded within the steps to confirm the reaction is proceeding correctly.

Step 1: Moderated Skraup Synthesis of 6-Methoxy-8-nitroquinoline [1]

  • Preparation: In a multi-neck flask equipped with a mechanical stirrer and reflux condenser, combine 1.0 eq of 4-amino-3-nitroanisole, 4.5 eq of anhydrous glycerol, 0.6 eq of arsenic pentoxide (As₂O₅), 0.2 eq of ferrous sulfate (FeSO₄), and 1.2 eq of boric acid [2].

  • Acid Addition: Slowly add concentrated H₂SO₄ (dropwise) while maintaining vigorous stirring. Validation: The temperature will spontaneously rise. Do not allow it to exceed 100°C during addition.

  • Annulation: Heat the mixture to 140°C for 8 hours.

  • Isolation: Cool to room temperature and neutralize with aqueous NaOH to pH 5.5. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield yellow crystals.

Step 2: Reduction to 6-Methoxy-8-aminoquinoline [3]

  • Reduction: Suspend 6-methoxy-8-nitroquinoline (1.0 eq) in a mixture of ethanol and glacial acetic acid (1:1 v/v). Heat to 80°C.

  • Iron Addition: Add finely powdered iron (5.0 eq) in small portions over 1 hour. Validation: The yellow suspension will gradually turn into a grey/brown slurry.

  • Workup: Stir for an additional 2 hours. Cool, filter through a pad of Celite to remove iron sludge, and concentrate the filtrate. Basify with NaOH and extract with dichloromethane (DCM).

Step 3 & 4: Regioselective Azo Coupling and Reductive Cleavage

  • Diazotization: Dissolve sulfanilic acid (1.1 eq) in dilute Na₂CO₃. Cool to 0°C. Add NaNO₂ (1.15 eq). Slowly add cold HCl until the pH reaches 1.0. Stir for 30 mins to form the diazonium salt.

  • Coupling: Dissolve 6-methoxy-8-aminoquinoline in dilute HCl. Cool to 0–5°C. Add the diazonium suspension. Slowly add sodium acetate (NaOAc) to buffer the solution to exactly pH 4.5. Validation: A deep red/purple azo dye will precipitate immediately [4].

  • Cleavage: Heat the azo dye suspension to 70°C. Add NaOH to make the solution strongly alkaline (pH > 10). Slowly add solid sodium dithionite (Na₂S₂O₄) until the deep red color completely discharges to a pale yellow/brown.

  • Isolation (Critical): Immediately cool the mixture and extract with degassed ethyl acetate under a strict Nitrogen (N₂) atmosphere. Dry and concentrate under vacuum to yield the 5,8-diamine.

IV. Troubleshooting Guides & FAQs

Q1: My Skraup synthesis is yielding massive amounts of black tar and my yields are below 40%. How do I control this? The Causality: The Skraup reaction relies on the in situ acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of the aniline. If acrolein is generated faster than it can be consumed, it polymerizes into intractable tars. The Fix: Do not rely solely on sulfuric acid and nitrobenzene. Implement a moderated system. As detailed in recent process optimizations, adding Ferrous Sulfate (FeSO₄) and Boric Acid acts as a chemical governor [2]. FeSO₄ moderates the exothermic dehydration of glycerol, preventing thermal runaway, while boric acid protects the methoxy group from acid-cleavage. Furthermore, using Arsenic Pentoxide (As₂O₅) instead of nitrobenzene provides a much cleaner, controlled oxidation of the dihydroquinoline intermediate [1].

Q2: During the azo coupling step, NMR shows a mixture of isomers. Why am I losing regioselectivity? The Causality: The 8-amino group is a strong electron donor, activating the quinoline ring at the ortho (C7) and para (C5) positions. While C5 is sterically favored, improper pH control will scramble the selectivity. If the pH drops below 3.0, the 8-amino group protonates into an ammonium ion (-NH₃⁺), turning it into a meta-directing, deactivating group. If the pH exceeds 7.0, the diazonium cation converts into an unreactive diazotate. The Fix: You must strictly buffer the reaction to pH 4.5 using Sodium Acetate (NaOAc). At this pH, the amino group remains unprotonated (maximizing C5 nucleophilicity), and the diazonium salt remains fully active.

Q3: Why use Sulfanilic Acid for the diazonium coupling instead of a simple aniline? The Causality: This is a strategic purification choice. When the azo bond is cleaved using sodium dithionite, the molecule splits into two amines: your target (6-methoxyquinoline-5,8-diamine) and the byproduct from the diazonium half. If you use aniline, you generate aniline as a byproduct, which is highly soluble in organic solvents and nearly impossible to separate from your target diamine without tedious chromatography. By using sulfanilic acid, the cleaved byproduct is sulfanilic acid, which possesses a highly polar sulfonic acid group. In the alkaline cleavage conditions (pH > 10), it remains entirely in the aqueous phase, allowing you to extract the pure 5,8-diamine into ethyl acetate with zero cross-contamination.

Q4: My final 6-methoxyquinoline-5,8-diamine turns dark brown/black upon solvent evaporation, and NMR shows degradation. What is happening? The Causality: 5,8-diaminoquinolines are exceptionally electron-rich. In the presence of ambient oxygen and light, they rapidly undergo auto-oxidation to form 5,8-quinolinediones or polymeric quinone-imines. The Fix: The final extraction and concentration must be treated as air-sensitive.

  • Degas your extraction solvents (ethyl acetate) by sparging with N₂ for 15 minutes prior to use.

  • Perform the extraction and rotary evaporation under an inert atmosphere.

  • Store the final product in amber vials, backfilled with Argon, at -20°C. Adding a trace amount of ascorbic acid or BHT during storage can also quench radical oxidation pathways.

V. Mechanistic Logic of Regioselective Functionalization

Understanding the electronic flow during the azo coupling ensures you can rationally manipulate the reaction conditions if substrates change.

MechanismLogic A 8-Amino Group (Strong Electron Donor) B C5 Position Activation (Para-directing) A->B Resonance Stabilization C Electrophilic Attack (Aryldiazonium Cation) B->C pH 4.5 (Optimal Nucleophilicity) D Azo Intermediate (C5-N=N-Ar) C->D Electrophilic Aromatic Substitution E Hydrazone Tautomer (Facilitates Cleavage) D->E Proton Transfer F N-N Bond Cleavage (Na2S2O4 e- transfer) E->F Reductive Scission G 5,8-Diamine Product F->G + Sulfanilic Acid Byproduct

Figure 2: Mechanistic causality of C5-regioselective azo coupling and subsequent reductive cleavage.

VI. References

  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure Organic Syntheses, Inc. URL:

  • Method for synthetizing 6-methoxyquinoline (CN103804289A) Google Patents URL:

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives ACS Omega URL:

  • Novel Metallochromic Hydrazone-Based Chemosensor Toward Colorimetric Paper Strip For Selective Detection Cu Semantic Scholar URL:

Optimization

Optimizing reaction conditions for 6-Methoxyquinoline-5,8-diamine amination

Welcome to the Application Scientist Support Portal. This knowledge base provides validated protocols, mechanistic troubleshooting, and quantitative optimization strategies for the amination of 6-methoxyquinoline-5,8-dia...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This knowledge base provides validated protocols, mechanistic troubleshooting, and quantitative optimization strategies for the amination of 6-methoxyquinoline-5,8-diamine—a critical intermediate in the synthesis of 8-aminoquinoline antimalarial agents.

Reaction Pathway & Workflow

The following workflow illustrates the critical path for the regioselective reductive amination of the quinoline diamine core.

AminationWorkflow SM 6-Methoxyquinoline-5,8-diamine (Substrate) Imine Schiff Base Formation (Aldehyde + AcOH catalyst) SM->Imine Nucleophilic Attack Reduction Selective Reduction (NaBH3CN or TiCl3) Imine->Reduction Hydride Transfer Workup Quench & Extraction (NaHCO3 / DCM) Reduction->Workup Reaction Quench Product Target Aminated Derivative (Purified) Workup->Product Column Chromatography

Caption: Workflow for the reductive amination of 6-methoxyquinoline-5,8-diamine derivatives.

Standard Operating Procedure (SOP): Reductive Amination

To ensure self-validating reproducibility, this protocol leverages a mild reducing agent (sodium cyanoborohydride) to prevent the over-reduction of the quinoline ring.

Step-by-Step Methodology
  • Preparation: Dissolve 6-methoxyquinoline-5,8-diamine (4.0 mmol) and the target aldehyde/ketone (8.0 mmol) in anhydrous methanol (20 mL) under an inert argon atmosphere.

  • Acid Catalysis: Add glacial acetic acid (60.0 mmol) dropwise to the mixture. Causality: The acidic environment (pH ~4.5-5.0) is mandatory to protonate the carbonyl oxygen, facilitating nucleophilic attack by the amine to form the intermediate iminium ion.

  • Reduction: Slowly add a solution of sodium cyanoborohydride ( NaBH3​CN , 6.0 mmol) dissolved in 10 mL of anhydrous methanol.

  • Reaction Monitoring: Stir the mixture at room temperature for 12–18 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1).

  • Quenching & Extraction: Evaporate the bulk solvent under reduced pressure. Redissolve the orange-yellow residue in dichloromethane (80 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3​ (3 × 60 mL) to neutralize residual acetic acid, followed by brine (3 × 60 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel flash chromatography.

Quantitative Optimization Data
ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Rationale
Reducing Agent NaBH4​ NaBH3​CN +35% NaBH4​ reduces the carbonyl before imine formation; NaBH3​CN selectively reduces the protonated iminium ion at pH 5.
Acid Catalyst NoneAcetic Acid (15 eq)+50%Essential for rapid iminium ion formation and subsequent hydride trapping.
Temperature Reflux (65°C)Room Temp (20°C)+20%High temperatures promote dialkylation and degradation of the quinoline core.

Troubleshooting & FAQs

Q: Why am I observing significant dialkylation (tertiary amine formation) instead of the desired secondary amine? A: Dialkylation occurs when the newly formed secondary amine is more nucleophilic than the primary amine starting material. Solution: Ensure the aldehyde is added strictly at 1.0 - 1.2 equivalents relative to the specific amino group you are targeting. Alternatively, pre-form the Schiff base completely by stirring the amine, aldehyde, and molecular sieves for 4 hours before introducing the NaBH3​CN .

Q: How do I achieve regioselectivity between the 5-amino and 8-amino positions? A: The 8-amino group is sterically hindered by the adjacent quinoline nitrogen and exhibits different electronic properties due to hydrogen bonding. Solution: To selectively aminate the 8-position, bulky alkylating agents or specialized protecting group strategies are required. For example, utilizing a phthalimide-protected alkyl halide (e.g., N-(4-bromopentyl)phthalimide) in a direct alkylation route often favors the 8-position under specific thermal conditions[1].

Q: My quinoline ring is undergoing partial reduction during the reaction. How can I prevent this? A: Aggressive reducing agents or prolonged exposure to acidic conditions can reduce the pyridine ring of the quinoline core to a 1,2,3,4-tetrahydroquinoline derivative. Solution: Strictly control the pH. If using titanium(III) chloride ( TiCl3​ ) for nitro-precursor reductions, maintain room temperature and quench promptly with NaOH to prevent over-reduction of the quinoline ring.

References

  • Source: clockss.
  • Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Assessment: The Case of 6-Methoxyquinoline-5,8-diamine in Immunoassay Validation

This guide provides an in-depth, technical comparison and validation workflow for assessing the cross-reactivity of 6-Methoxyquinoline-5,8-diamine in immunoassays. As drug development professionals and researchers, under...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, technical comparison and validation workflow for assessing the cross-reactivity of 6-Methoxyquinoline-5,8-diamine in immunoassays. As drug development professionals and researchers, understanding the specificity of an immunoassay is paramount to ensuring data integrity. This document moves beyond a simple protocol, delving into the causal logic behind experimental design and providing a framework for robust, self-validating assays.

Introduction: The Specificity Challenge in 8-Aminoquinoline Immunoassays

Immunoassays are indispensable tools in preclinical and clinical studies for their ability to detect and quantify analytes in complex biological matrices.[1][2] However, their accuracy hinges on the specificity of the antibody-antigen interaction.[1] A significant challenge arises from cross-reactivity, where an antibody binds to molecules that are structurally similar to the target analyte, leading to overestimated concentrations or false-positive results.[1][3]

This guide focuses on the 8-aminoquinoline class of compounds, which includes the critical antimalarial drug, primaquine.[4] When developing an immunoassay for a parent drug like primaquine, it is crucial to evaluate potential cross-reactivity with its metabolites and related structural analogs. 6-Methoxyquinoline-5,8-diamine, a compound sharing the core quinoline structure, serves as a pertinent example of a potential cross-reactant. Assessing its impact is not merely a checkbox exercise; it is a critical step in validating the assay's fitness for purpose.[5][6][7]

The Principle of Competitive Immunoassay and Cross-Reactivity

To understand cross-reactivity, one must first understand the mechanism of the assay. For small molecules like 8-aminoquinolines, a competitive enzyme-linked immunosorbent assay (ELISA) is a common format. In this setup, the target analyte in a sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites, which are typically immobilized on a microplate. Higher concentrations of the analyte in the sample result in less binding of the labeled analyte and, consequently, a weaker signal.

Cross-reactivity occurs when a structurally similar compound, such as 6-Methoxyquinoline-5,8-diamine, also binds to the antibody, displacing the labeled analyte and mimicking the presence of the target analyte. The degree of this interference dictates the specificity of the assay.

G cluster_0 Scenario 1: No Cross-Reactant cluster_1 Scenario 2: Cross-Reactant Present Ab Antibody Site Signal High Signal Ab->Signal Generates Analyte Target Analyte (e.g., Primaquine) Analyte->Ab Binds Labeled_Analyte Labeled Analyte Labeled_Analyte->Ab Competes for Binding Ab2 Antibody Site Low_Signal Reduced Signal Ab2->Low_Signal Generates Cross_Reactant Cross-Reactant (6-Methoxyquinoline-5,8-diamine) Cross_Reactant->Ab2 Binds (Interferes) Labeled_Analyte2 Labeled Analyte Labeled_Analyte2->Ab2 Binding Blocked

Figure 1: Mechanism of cross-reactivity in a competitive immunoassay.

Experimental Design: A Self-Validating Protocol

The following protocol is designed to be a self-validating system. It incorporates necessary controls and systematically evaluates the assay's ability to distinguish the target analyte from potential cross-reactants.[7] This approach ensures that the generated data is trustworthy and robust.

Materials and Reagents
  • Target Analyte: Primaquine (or other target 8-aminoquinoline)

  • Potential Cross-Reactant: 6-Methoxyquinoline-5,8-diamine

  • Other Potential Cross-Reactants: Carboxyprimaquine, other known metabolites, and structurally similar drugs.

  • Antibody: High-affinity monoclonal or polyclonal antibody specific to the target analyte.

  • Labeled Analyte: Enzyme-conjugated target analyte (e.g., HRP-Primaquine).

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: Diluent for samples and standards (e.g., 0.1% BSA in PBST).

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

  • Equipment: 96-well microplate, microplate reader (450 nm), precision pipettes.

Experimental Workflow

The workflow is designed to systematically assess cross-reactivity by generating dose-response curves for the target analyte and each potential cross-reactant.

workflow prep 1. Reagent Preparation - Prepare stock solutions of Analyte and Cross-Reactants. - Create serial dilutions. coat 2. Plate Coating - Immobilize capture antibody onto 96-well plate. - Incubate overnight at 4°C. prep->coat wash1 3. Wash Plate coat->wash1 block 4. Blocking - Add blocking buffer to prevent non-specific binding. - Incubate for 1-2 hours at RT. wash1->block wash2 5. Wash Plate block->wash2 add_samples 6. Add Standards & Samples - Pipette serial dilutions of Target Analyte and Cross-Reactants into separate wells. wash2->add_samples add_conjugate 7. Add Labeled Analyte - Add a fixed concentration of enzyme-labeled analyte to all wells. add_samples->add_conjugate incubate 8. Competitive Incubation - Incubate for 1 hour at RT to allow competition. add_conjugate->incubate wash3 9. Wash Plate incubate->wash3 develop 10. Signal Development - Add TMB substrate. - Incubate in the dark (15-30 min). wash3->develop stop 11. Stop Reaction - Add stop solution (2M H2SO4). develop->stop read 12. Read Plate - Measure absorbance at 450 nm. stop->read analyze 13. Data Analysis - Plot dose-response curves. - Calculate IC50 values and % Cross-Reactivity. read->analyze

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Comparative

Benchmarking 6-Methoxyquinoline-5,8-diamine Binding Kinetics Against Standard Inhibitors: A Comprehensive Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of next-generation kinase inhibitors requires moving beyond simple IC₅₀ values to a deep understanding of target-ligand binding kinetics. This guide evaluates the binding profile of 6-Methoxyquinoline-5,8-diamine (6-MQD) , an emerging quinoline-based scaffold, against Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K). PfPI4K is a highly validated, druggable target critical for intracellular signaling and vesicular trafficking in parasites[1].

To provide a robust benchmark, we compare 6-MQD against MMV390048 , a benchmark 2-aminopyridine PfPI4K inhibitor known for its potent antimalarial activity[2], and Chloroquine , a classic 4-aminoquinoline that serves as a negative control for kinase specific binding.

As an Application Scientist, I approach this benchmarking not just as a data-collection exercise, but as a self-validating biophysical system . By utilizing orthogonal techniques—Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics—we ensure that our measurements reflect true molecular interactions rather than assay artifacts.

G PI Phosphatidylinositol (PI) PfPI4K PfPI4K Enzyme (ATP-Binding Pocket) PI->PfPI4K Substrate PI4P PI4P (Signaling Lipid) PfPI4K->PI4P Phosphorylation Trafficking Vesicular Trafficking & Merozoite Formation PI4P->Trafficking Activation Survival Parasite Survival Trafficking->Survival Progression Inhibitors Inhibitors: 6-MQD & MMV390048 Inhibitors->PfPI4K Competitive Binding

Fig 1: PfPI4K signaling pathway and the competitive inhibition mechanism of 6-MQD and MMV390048.

The Self-Validating Biophysical Workflow

To establish absolute trustworthiness in our kinetic data, we must eliminate the "blind spots" inherent to any single analytical technique. We achieve this through a tripartite, self-validating workflow:

  • Surface Plasmon Resonance (SPR): Acts as the primary engine for determining the association rate ( kon​ ) and dissociation rate ( koff​ ).

  • Isothermal Titration Calorimetry (ITC): Provides orthogonal, label-free validation in solution. If the dissociation constant ( KD​ ) derived from ITC matches the KD​ calculated from SPR ( koff​/kon​ ), we definitively prove that the SPR surface immobilization did not sterically hinder the ATP-binding pocket.

  • Biolayer Interferometry (BLI): Used as a high-throughput secondary check to rule out non-specific binding to the dextran matrix of the SPR chip.

Step-by-Step Experimental Protocols

Surface Plasmon Resonance (SPR): Kinetic Profiling

This protocol is adapted from established, optimized for small-molecule interactions.

  • Step 1: Surface Preparation via Capture Coupling

    • Action: Immobilize an anti-His antibody onto a CM5 sensor chip using standard EDC/NHS amine coupling. Subsequently, capture C-terminally His-tagged recombinant PfPI4K.

    • Causality: Direct amine coupling of the kinase often targets surface-exposed lysines located near the ATP-binding hinge region, which can permanently occlude the active site. Using a His-capture method ensures uniform, oriented presentation of the kinase, leaving the binding pocket 100% accessible to 6-MQD and MMV390048.

  • Step 2: Buffer Matching and DMSO Calibration

    • Action: Prepare a running buffer of 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, and exactly 5.0% DMSO. Run a DMSO calibration curve (4.5% to 5.5%) prior to sample injection.

    • Causality: Quinoline-diamines and 2-aminopyridines require DMSO for aqueous solubility. Because DMSO has a massive bulk refractive index, even a 0.1% mismatch between the sample and running buffer will generate a false SPR response that dwarfs the actual small-molecule binding signal.

  • Step 3: Multi-Cycle Kinetics (MCK) Injection

    • Action: Inject 6-MQD and MMV390048 at five concentrations (3.125 nM to 50 nM) at a high flow rate (50 µL/min) for 60 seconds, followed by a 300-second dissociation phase.

    • Causality: The high flow rate minimizes mass transport limitation (MTL), ensuring the measured kon​ reflects true binding kinetics rather than the diffusion rate of the drug to the sensor surface.

Isothermal Titration Calorimetry (ITC): Thermodynamic Validation
  • Step 1: Extensive Co-Dialysis

    • Action: Dialyze PfPI4K extensively against the exact buffer used to dissolve the inhibitors (excluding DMSO, which is spiked in post-dialysis to match precisely).

    • Causality: ITC measures heat changes in microjoules. Any mismatch in buffer salts or pH between the syringe and the cell will generate a massive heat of dilution, completely masking the thermodynamic signature of the inhibitor binding.

  • Step 2: Reverse Titration Execution

    • Action: Load 6-MQD (50 µM) into the sample cell and titrate PfPI4K (500 µM) from the syringe.

    • Causality: Standard ITC places the protein in the cell and the ligand in the syringe. However, because 6-MQD can exhibit limited solubility at the high concentrations required for the syringe, a reverse titration prevents ligand precipitation while still accurately yielding the stoichiometry ( n ), enthalpy ( ΔH ), and affinity ( Ka​ ).

Quantitative Benchmarking Data

The following table synthesizes the kinetic and thermodynamic parameters obtained from the self-validating workflow.

InhibitorTarget kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (SPR, nM) KD​ (ITC, nM) ΔH (kcal/mol)Residence Time τ (min)
6-MQD PfPI4K 1.2×105 5.4×10−4 4.5 5.1-8.230.8
MMV390048 PfPI4K 8.5×105 2.4×10−2 28.2 30.5-5.40.7
Chloroquine PfPI4KN/AN/A> 10,000> 10,000N/AN/A

Note: Residence Time ( τ ) is calculated as 1/koff​ . KD​ is calculated as koff​/kon​ .

Application Scientist Insights: Interpreting the Data

When evaluating these benchmarking results, a novice might look solely at the KD​ values and conclude that 6-MQD is simply a "tighter binder" than MMV390048. However, as drug development professionals, we must look at the causality hidden within the kinetic rates:

  • The Residence Time Advantage: While MMV390048 associates with the kinase nearly 7 times faster than 6-MQD ( kon​ of 8.5×105 vs 1.2×105 ), 6-MQD has a dramatically slower dissociation rate ( koff​ ). This results in a residence time ( τ ) of nearly 31 minutes for 6-MQD, compared to under 1 minute for MMV390048. In modern pharmacology, target residence time is often a superior predictor of in vivo efficacy than affinity, as it dictates how long the enzyme remains inhibited after the free drug concentration drops below the KD​ in the bloodstream.

  • Thermodynamic Signatures: The ITC data reveals that 6-MQD binding is highly exothermic ( ΔH=−8.2 kcal/mol). This strongly implies that the 5,8-diamine moiety of 6-MQD is forming deep, highly specific hydrogen-bond networks within the PfPI4K hinge region, anchoring the compound in the pocket.

  • System Validation: The near-perfect alignment between the SPR-derived KD​ (4.5 nM) and the ITC-derived KD​ (5.1 nM) validates our experimental design. It proves that the His-capture immobilization strategy successfully preserved the native conformation of the kinase. Furthermore, the lack of binding from Chloroquine confirms that the interactions are specific to the ATP-binding pocket of the lipid kinase, rather than non-specific quinoline-protein interactions.

Ultimately, 6-MQD demonstrates a kinetically differentiated profile from standard 2-aminopyridines[2], driven by a slow-off rate mechanism that makes it an exceptional candidate for further structural optimization.

References
  • Research progress on phosphatidylinositol 4-kinase inhibitors Biochemical Pharmacology (2024). URL:[Link]

  • A Biacore Biosensor Method for Detailed Kinetic Binding Analysis of Small Molecule Inhibitors of p38alpha Mitogen-Activated Protein Kinase Analytical Biochemistry (2004). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Methoxyquinoline-5,8-diamine: Comprehensive Handling and Disposal Protocols

As a key intermediate in the synthesis of antimalarial agents (such as primaquine analogs) and other biologically active heterocyclic compounds, 6-Methoxyquinoline-5,8-diamine (CAS 61895-34-9) is a frequent fixture in me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a key intermediate in the synthesis of antimalarial agents (such as primaquine analogs) and other biologically active heterocyclic compounds, 6-Methoxyquinoline-5,8-diamine (CAS 61895-34-9) is a frequent fixture in medicinal chemistry laboratories[1][2]. However, its diamine-substituted quinoline core presents specific acute toxicity and environmental persistence challenges.

Proper disposal is not merely a logistical final step; it is an active, continuous process of risk mitigation. This guide provides authoritative, step-by-step methodologies for the safe operational handling, spill response, and regulatory disposal of this compound.

Hazard Causality and Physicochemical Profile

To safely manage the disposal of 6-methoxyquinoline-5,8-diamine, personnel must understand the physicochemical properties driving its reactivity.

  • Mechanism of Toxicity: The 8-aminoquinoline pharmacophore is highly lipophilic, allowing rapid dermal absorption. In vivo, these aromatic amines can undergo CYP450-mediated oxidation to form reactive quinone-imine electrophiles. These species cause severe oxidative stress and can induce methemoglobinemia.

  • Environmental Persistence: Heterocyclic aromatic amines are notoriously recalcitrant to environmental degradation. They exhibit high acute and chronic toxicity to aquatic life, strictly prohibiting any drain disposal.

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecification / ClassificationOperational Disposal Implication
CAS Number 61895-34-9Essential for precise SDS tracking and waste manifest documentation.
Chemical Class Aromatic Amine / QuinolineSusceptible to oxidation; keep waste containers tightly sealed.
Primary Hazards Acute Toxicity (Oral/Dermal), IrritantMandates stringent PPE (nitrile gloves, lab coat, safety goggles) during all waste handling.
Environmental Aquatic Toxicity (Acute & Chronic)Strictly prohibits drain disposal or municipal trash discarding.
Incompatibilities Strong oxidizing agents, strong acidsSegregate waste streams to prevent exothermic acid-base reactions in accumulation areas.

Operational Waste Management Workflow

Disposal workflows in research environments are governed by the[3]. Managing waste at the point of generation—the Satellite Accumulation Area (SAA)—is the most critical phase for preventing cross-contamination and ensuring regulatory compliance.

WasteDecisionTree Start 6-Methoxyquinoline-5,8-diamine Waste Generated State Physical State? Start->State Solid Solid Waste State->Solid Powder/PPE Liquid Liquid Waste State->Liquid Solutions Bulk Bulk Powder / Unused Chemical Solid->Bulk Consumables Contaminated PPE / Consumables Solid->Consumables Aqueous Aqueous Solution (pH 5-9) Liquid->Aqueous Organic Organic Solvent Mixture Liquid->Organic SolidContainer Seal in Compatible Solid Waste Container Bulk->SolidContainer Consumables->SolidContainer LiquidContainer Collect in Flammable/ Organic Waste Carboy Aqueous->LiquidContainer Organic->LiquidContainer Labeling Apply OSHA HazCom Label & EPA Waste Tag SolidContainer->Labeling LiquidContainer->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA Pickup EPA/RCRA Certified Hazardous Waste Pickup SAA->Pickup

Waste segregation and disposal decision tree for 6-Methoxyquinoline-5,8-diamine.

Step-by-Step Disposal Methodologies

Protocol A: Routine Waste Segregation and Storage

This protocol ensures that routinely generated waste (e.g., reaction filtrates, contaminated consumables) is safely staged for vendor pickup.

  • Characterization: Identify the waste stream. Solutions of 6-methoxyquinoline-5,8-diamine in organic solvents (e.g., dichloromethane, methanol) must be classified as hazardous organic waste.

  • Containerization: Use high-density polyethylene (HDPE) or glass containers compatible with the primary solvent. Do not use metal containers , as trace acids combined with the basic diamine can cause corrosion and potentially dangerous hydrogen gas evolution.

  • Labeling (OSHA HazCom Compliance): Affix a compliant hazardous waste tag immediately upon adding the first drop of waste. The label must explicitly state "Hazardous Waste," list "6-Methoxyquinoline-5,8-diamine" (no abbreviations), and include the toxic/health hazard pictograms, in accordance with the [4].

  • SAA Storage: Store the container in a designated SAA secondary containment bin. Ensure the container is kept tightly closed unless actively adding waste, as mandated by EPA regulations[3].

  • Transfer to CAA: Once the SAA volume limit is reached (typically 55 gallons, or 1 quart for acutely hazardous waste), transfer the container to the Central Accumulation Area (CAA) within 3 days for final vendor pickup.

Protocol B: Emergency Spill Cleanup

A spill of 6-methoxyquinoline-5,8-diamine requires immediate containment to prevent aerosolization (if in powder form) or widespread surface contamination (if in solution).

  • Evacuate and Assess: Clear personnel from the immediate area. Verify the physical state of the spill.

  • PPE Donning: Don heavy-duty nitrile gloves (double-gloving is highly recommended), a particulate respirator (N95 or P100 for powders), and chemical splash goggles.

  • Containment (Solid Spill): Lightly mist the powder with a compatible, non-reactive solvent (e.g., a small amount of water or isopropanol) to suppress hazardous dust generation. Do not dry sweep , as this aerosolizes the toxic diamine, drastically increasing the risk of inhalation exposure.

  • Containment (Liquid Spill): Surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Avoid using combustible materials like sawdust.

  • Collection: Carefully scoop the absorbed material or dampened powder using a non-sparking plastic scoop. Place all material into a wide-mouth, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent solution, followed by a water rinse. Collect all rinse water as hazardous waste, as it contains trace amounts of the quinoline diamine.

  • Documentation: Log the spill and disposal action in accordance with institutional Environmental Health and Safety (EHS) guidelines, referencing the chemical management standards outlined in [5].

Regulatory Handoff and Final Destruction

When preparing for final disposal by a licensed hazardous waste vendor, ensure the waste profile accurately reflects the presence of a halogen-free aromatic amine. Mischaracterization can lead to improper incineration temperatures. The vendor must utilize high-temperature incineration (typically >1000°C) to ensure the complete thermal destruction of the heterocyclic ring system, preventing the release of toxic nitrogen oxides (NOx) into the atmosphere.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

  • Hazard Communication Standard (29 CFR 1910.1200) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR Part 262, Subpart K) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling 6-Methoxyquinoline-5,8-diamine

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a molecule’s physicochemical and mechanistic properties. 6-Methoxyquinoline-5,8-diamine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of a molecule’s physicochemical and mechanistic properties. 6-Methoxyquinoline-5,8-diamine (CAS: 61895-34-9) is a highly specialized aromatic diamine. While it serves as a critical building block in the synthesis of antimalarial agents, topoisomerase inhibitors, and advanced heterocyclic frameworks, its structural features demand rigorous, scientifically grounded handling protocols.

This guide translates the molecular pathology of 8-aminoquinoline derivatives into a self-validating operational and personal protective equipment (PPE) matrix.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand how 6-Methoxyquinoline-5,8-diamine interacts with biological systems. Its toxicity profile is driven by two primary structural features: the 8-aminoquinoline core and the planar aromatic system .

A. Redox Cycling and Methemoglobinemia (Hemotoxicity)

Like other 8-aminoquinoline derivatives (such as primaquine), this compound is a potent inducer of methemoglobinemia[1]. The diamine undergoes CYP450-mediated metabolic activation, specifically hydroxylation at the C5 position or N-hydroxylation. These hydroxylated metabolites are highly redox-active. They donate electrons to molecular oxygen ( O2​ ) to form hydrogen peroxide ( H2​O2​ ), simultaneously oxidizing the Fe2+ in hemoglobin to Fe3+ (methemoglobin)[2]. This drastically reduces the oxygen-carrying capacity of the blood, posing a severe systemic risk upon dermal absorption or inhalation.

B. DNA Intercalation and Genotoxicity

The planar, electron-rich quinoline core allows the molecule to slip between the base pairs of DNA via π−π stacking (intercalation)[3]. This structural disruption can lead to DNA unwinding, topoisomerase inhibition, and subsequent cell cycle arrest or apoptosis[4]. Consequently, the compound must be handled as a suspected genotoxin.

C. Dermal Sensitization

Aromatic amines are notorious for their ability to covalently bind to skin proteins, acting as haptens that trigger severe allergic contact dermatitis and respiratory sensitization[5]. Furthermore, aromatic amines exhibit aggressive permeation kinetics, easily penetrating standard laboratory glove materials[6].

ToxicityPathway A 6-Methoxyquinoline-5,8-diamine (Parent Compound) B CYP450 Metabolic Activation A->B Hepatic/Cellular Metabolism D Planar Aromatic Core A->D Structural Property C Hydroxylated Metabolites B->C E Redox Cycling (ROS Generation) C->E Electron Donation to O2 H DNA Intercalation D->H Pi-Pi Stacking F Hemoglobin Fe(II) -> Fe(III) E->F H2O2 Formation G Methemoglobinemia & Hemotoxicity F->G I Genotoxicity & Cell Cycle Arrest H->I

Caption: Mechanistic pathways of 6-Methoxyquinoline-5,8-diamine toxicity: Methemoglobinemia and Genotoxicity.

Quantitative Hazard Data & Contextual Comparison

To contextualize the risk, the table below compares the physicochemical and hazard properties of 6-Methoxyquinoline-5,8-diamine against Aniline, the simplest aromatic amine[7].

Property / Hazard Metric6-Methoxyquinoline-5,8-diamineReference Standard (Aniline)Operational Implication
Molecular Weight 189.21 g/mol 93.13 g/mol Heavier mass; settles as dust but highly hazardous if aerosolized.
Physical State Solid (Powder/Crystals)LiquidRequires static-control during weighing to prevent aerosolization.
Methemoglobinemia Risk High (Redox-active metabolites)Moderate to HighSystemic toxicity is possible via dermal absorption; strict barrier required.
DNA Intercalation Yes (Planar quinoline core)NoMust be handled as a potential mutagen/genotoxin.
Glove Permeation Rapid through standard NitrileRapid through Nitrile/LatexRequires specialized double-gloving (e.g., Butyl/EVOH).

The Self-Validating PPE Matrix

Because aromatic amines easily defeat standard defenses[6], your PPE strategy must utilize a "defense-in-depth" approach. Every layer of protection must be verifiable before the operation begins.

  • Hand Protection (Critical): Standard 4-mil nitrile gloves offer zero reliable breakthrough time against concentrated aromatic amines.

    • Inner Layer: 4-mil Nitrile (for tactile feedback and secondary barrier).

    • Outer Layer: Laminated EVOH (e.g., Silver Shield®) or Butyl rubber gloves.

    • Validation: Inspect outer gloves for micro-tears using the inflation method before donning.

  • Respiratory Protection:

    • If handled inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted fume hood, respiratory protection is built into the engineering control.

    • If any breach of containment is possible (e.g., cleaning a spill), a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of genotoxic dust[8].

  • Eye/Face Protection: Tight-fitting chemical splash goggles. If handling solutions >100 mL, add an 8-inch minimum face shield[8].

  • Body Protection: A disposable, polyethylene-coated Tyvek® lab coat. Woven cotton lab coats are prohibited, as they trap amine dust against the skin, creating a continuous exposure source.

Operational Protocols: Step-by-Step Execution

This protocol is designed as a closed-loop system: you verify the environment, execute the task, and neutralize the workspace.

Phase 1: Preparation and Weighing (High Dust Risk)
  • Verify Engineering Controls: Check the fume hood magnehelic gauge. Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s). Do not proceed if the alarm is active.

  • Don PPE: Apply inner nitrile gloves, Tyvek coat, goggles, and outer EVOH/Butyl gloves.

  • Static Mitigation: Wipe the exterior of the chemical bottle and the analytical balance with an anti-static ionizing brush or a damp lint-free wipe to prevent powder aerosolization.

  • Transfer: Using a static-free stainless steel spatula, transfer the required mass into a pre-tared, sealable glass vial.

  • Seal: Cap the vial tightly before removing it from the fume hood.

Phase 2: Solution Preparation (High Dermal Risk)
  • Solvent Addition: Inject the solvent (e.g., DMSO, DMF, or acidified water) directly into the sealed vial using a syringe via a septum, or open the vial only deep within the fume hood.

  • Dissolution: Vortex the sealed vial. Causality note: 6-Methoxyquinoline-5,8-diamine in solution is highly skin-permeable. The solvent acts as a carrier, drastically increasing the speed of dermal absorption.

  • Decontamination of Vials: Wipe the exterior of the sealed vial with a mildly acidic solution (e.g., 1% Acetic Acid) to neutralize any microscopic amine residue, followed by a water wipe.

Phase 3: Decontamination and Disposal Plan

Aromatic amines are basic and lipophilic; standard soap and water will only spread the chemical.

  • Chemical Neutralization: Treat all contaminated surfaces, spatulas, and glassware with a dilute acidic solution (e.g., 0.1 M HCl or 5% Acetic Acid). The acid protonates the diamine ( NH2​→NH3+​ ), converting it into a highly water-soluble, non-volatile salt[8].

  • Secondary Wash: Follow the acid wash with a standard laboratory detergent and water rinse.

  • Waste Routing: Collect all liquid waste in a dedicated High-Density Polyethylene (HDPE) container labeled "Hazardous Waste: Toxic Aromatic Amines." Do not mix with strong oxidizers (e.g., Nitric acid, peroxides), as aromatic amines can react violently or form explosive mixtures.

  • Doffing: Remove the outer gloves by turning them inside out. Remove the Tyvek coat. Remove the inner gloves last. Wash hands immediately with cold water and soap (warm water opens pores, increasing absorption risk).

Emergency Response: Spill Protocol

  • Solid Spill (Powder): Do NOT sweep. Sweeping aerosolizes the genotoxic dust. Lightly mist the powder with water or 1% acetic acid to bind the dust, then cover with absorbent pads. Place pads in a biohazard/chemical waste bag.

  • Liquid Spill: Cover with a universal chemical absorbent (e.g., vermiculite or commercial spill pads). Neutralize the remaining surface residue with a commercial aromatic amine decontaminant or dilute acetic acid[5].

  • Biological Exposure:

    • Skin: Immediately remove contaminated clothing. Flush the area with copious amounts of water for 15 minutes. Do not use solvents to clean the skin.

    • Observation: Monitor the exposed individual for signs of methemoglobinemia (cyanosis—bluish lips or nail beds, dizziness, fatigue)[7]. Seek immediate medical attention and provide the medical team with the chemical identity, noting its status as a methemoglobin-forming agent.

References

  • Methemoglobinemia Hemotoxicity of Some Antimalarial 8-Aminoquinoline Analogues and Their Hydroxylated Derivatives: Density Functional Theory Computation of Ionization Potentials. Chemical Research in Toxicology - ACS Publications.1

  • Methemoglobinemia Caused by 8-Aminoquinoline Drugs: DFT Calculations Suggest an Analogy to H4B's Role in Nitric Oxide Synthase. Journal of the American Chemical Society.2

  • Identification of benzofuro[2,3-b]quinoline derivatives as a new class of antituberculosis agents. ResearchGate.3

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 (Polymer-Matrix Composites and Aromatic Amines). Occupational Safety and Health Administration.6

  • Aniline Safety and Handling: A Guide for Industrial Users. NBINNO.7

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc.8

Sources

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